molecular formula C9H10O2 B8667170 7-Methyl-2,3-dihydro-1-benzofuran-3-ol

7-Methyl-2,3-dihydro-1-benzofuran-3-ol

Cat. No.: B8667170
M. Wt: 150.17 g/mol
InChI Key: RBAVSUBZHQSDOZ-UHFFFAOYSA-N
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Description

7-Methyl-2,3-dihydro-1-benzofuran-3-ol is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

7-methyl-2,3-dihydro-1-benzofuran-3-ol

InChI

InChI=1S/C9H10O2/c1-6-3-2-4-7-8(10)5-11-9(6)7/h2-4,8,10H,5H2,1H3

InChI Key

RBAVSUBZHQSDOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(CO2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred suspension of trimethyl sulfoxonium chloride (3.78 g, 0.03 mole) in dry THF (60 ml) was added sodium hydride (1.16 g, 0.03 mole) and the whole warmed to reflux for 1 h. 2-Hydroxy-3-methyl-benzaldehyde (Lancaster) (4 g, 0.03 mole) was added in 30 ml THF via syringe and the resulting orange suspension stirred at reflux for 5 h. Water (50 ml) was added, and the organics were extracted with ether (3×50 ml). The combined organics were dried (MgSO4), filtered and evaporated in vacuo to an orange oil which was purified by column chromatography using 15-25% EtOAc in pentane to give the title product (2 g, 45%); 1HNMR (400 MHz, CDCl3) δ: 2.2 (s, 3H), 4.45 (m, 2H), 5.3 (m, 1H), 6.8 (t, 1H), 7.1 (d, 1H), 7.2 (d, 1H); LRMS: M+H, 151. (ES+).
Quantity
3.78 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
45%

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere 0.945 g (7.35 mmol) trimethylsulphoxonium chloride were placed in 20 mL THF, and 0.300 g (7.50 mmol) sodium hydride (55%, suspension in mineral oil) were added batchwise. The reaction mixture was refluxed for 2 h. Then 1.00 g (7.35 mmol) 2-hydroxy-3-methylbenzaldehyde in 20 mL THF were added dropwise to the reaction mixture and it was refluxed overnight. Then PE was added and the suspension obtained was filtered. The filtrate was evaporated down i. vac. and purified by flash chromatography. The fractions containing the product were combined and evaporated down.
Quantity
0.945 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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